[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate is a complex organic compound characterized by multiple acetoxy groups and a sulfanyl group attached to a sugar-like backbone. This compound is notable for its intricate stereochemistry, which is indicated by the multiple chiral centers in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate typically involves multi-step organic synthesis. The process begins with the preparation of the sugar backbone, followed by the introduction of acetoxy groups through acetylation reactions. The sulfanyl group is then introduced via a thiol-ene reaction or similar sulfur incorporation method. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of automated systems to control reaction parameters and continuous monitoring of the reaction progress would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxyl groups, which can then participate in hydrogen bonding and other interactions with proteins and enzymes. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds or undergoing redox reactions.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(phenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate
- [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-chlorophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate
Uniqueness
The unique feature of [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate is the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C33H42O17S |
---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H42O17S/c1-15-9-11-23(12-10-15)51-33-31(47-22(8)40)29(45-20(6)38)27(25(49-33)14-42-17(3)35)50-32-30(46-21(7)39)28(44-19(5)37)26(43-18(4)36)24(48-32)13-41-16(2)34/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33+/m1/s1 |
InChI Key |
XPESVSIBQABDCQ-JUJWBDIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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